
8-Benzenesulfonyl-6-(3,5-dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Benzenesulfonyl-6-(3,5-dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one is a complex organic compound that belongs to the class of indolizines Indolizines are heterocyclic compounds containing a fused pyridine and pyrrole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzenesulfonyl-6-(3,5-dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one typically involves multiple steps, including the formation of the indolizine core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride and a suitable base, such as triethylamine.
Attachment of the Dimethoxyphenylamino Group: The dimethoxyphenylamino group can be attached through a nucleophilic substitution reaction using 3,5-dimethoxyaniline and a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
8-Benzenesulfonyl-6-(3,5-dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N,N-diisopropylcarbodiimide (DIC)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 8-Benzenesulfonyl-6-(3,5-dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism can vary based on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Benzenesulfonyl-6-(3,5-dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one
- 8-Benzenesulfonyl-6-(3,5-dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-4-one
- 8-Benzenesulfonyl-6-(3,5-dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-3-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
612065-27-7 |
|---|---|
Fórmula molecular |
C22H22N2O5S |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
8-(benzenesulfonyl)-6-(3,5-dimethoxyanilino)-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C22H22N2O5S/c1-28-16-11-15(12-17(13-16)29-2)23-19-14-21(20-9-6-10-24(20)22(19)25)30(26,27)18-7-4-3-5-8-18/h3-5,7-8,11-14,23H,6,9-10H2,1-2H3 |
Clave InChI |
XHSTZHVWFJYHTM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)NC2=CC(=C3CCCN3C2=O)S(=O)(=O)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



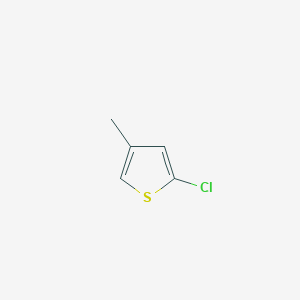
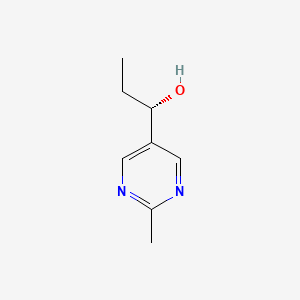
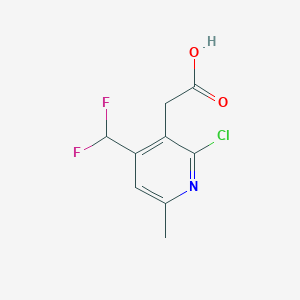

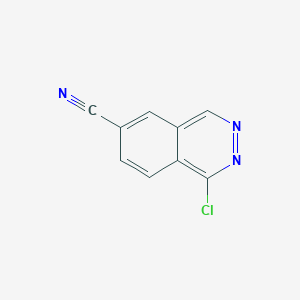
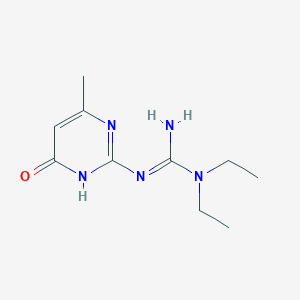

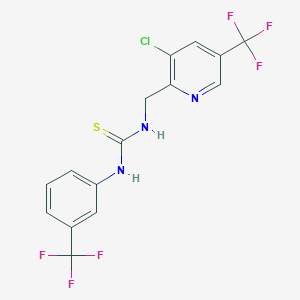

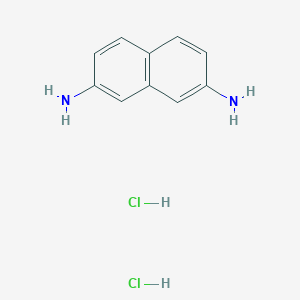


![4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid](/img/structure/B13107720.png)
